
(E)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)acrylamide
Vue d'ensemble
Description
(E)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)acrylamide, also known as IMPY, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications. IMPY is a pyrazole-based compound that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Mécanisme D'action
The exact mechanism of action of (E)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)acrylamide is not fully understood. However, it is thought to act by inhibiting various signaling pathways involved in inflammation, cancer, and viral replication. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, it has been shown to decrease the levels of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and inflammation. It has also been shown to increase the levels of glutathione, a potent antioxidant that helps protect cells from oxidative damage.
In terms of physiological effects, this compound has been shown to reduce inflammation and pain in animal models of arthritis and multiple sclerosis. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)acrylamide is that it is a small molecule that can easily penetrate cell membranes and reach intracellular targets. This makes it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.
Orientations Futures
There are several future directions for research on (E)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)acrylamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential as a broad-spectrum antiviral agent. Further research is needed to fully understand its mechanism of action and to identify its potential therapeutic applications.
Applications De Recherche Scientifique
(E)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential therapeutic applications. One area of interest is its anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia. This suggests that this compound may be a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Another area of interest is this compound's anti-cancer effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This is thought to be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
This compound has also been studied for its anti-viral effects. It has been shown to inhibit the replication of several viruses, including HIV-1, hepatitis C virus, and Zika virus. This suggests that this compound may have potential as a broad-spectrum antiviral agent.
Propriétés
IUPAC Name |
(E)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-10(2)17-13(9-11(3)16-17)15-14(18)7-6-12-5-4-8-19-12/h4-10H,1-3H3,(H,15,18)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPBYDYAHFDBEG-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C=CC2=CC=CS2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NC(=O)/C=C/C2=CC=CS2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



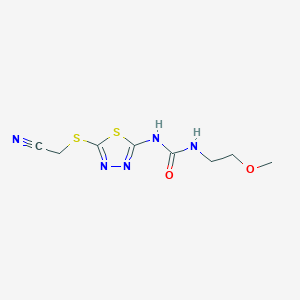
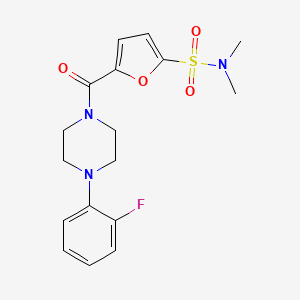
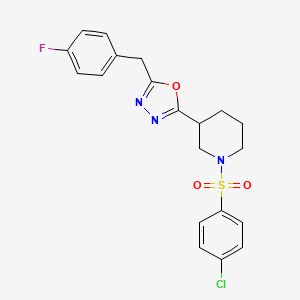

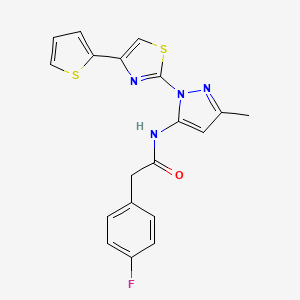

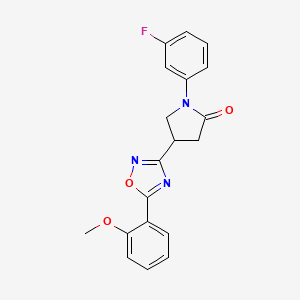

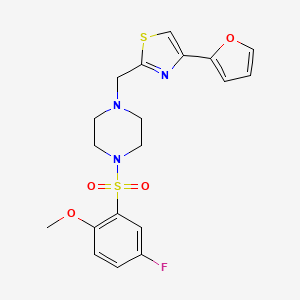
![N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B3403710.png)
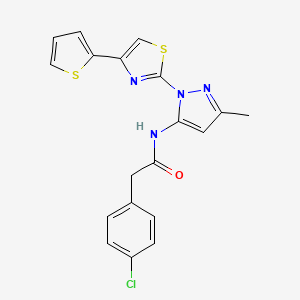

![(E)-ethyl 2-(6-isopropyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3403728.png)
![(Z)-methyl 2-(4,7-dimethoxy-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3403749.png)